5-amino-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-[2-(4-methoxyphenyl)ethyl]-1,2-dihydro-3H-pyrrol-3-one
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Overview
Description
The compound “5-amino-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-[2-(4-methoxyphenyl)ethyl]-1,2-dihydro-3H-pyrrol-3-one” is a complex organic molecule that features a thiazole ring, a pyrrolone core, and various functional groups. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazole Ring: Starting from appropriate thioamides and α-haloketones.
Construction of the Pyrrolone Core: Using cyclization reactions involving amines and carbonyl compounds.
Functional Group Modifications: Introducing the amino group and other substituents through substitution reactions.
Industrial Production Methods
Industrial production would likely involve optimizing the above synthetic routes for scalability, including:
Catalysts: Use of catalysts to increase reaction efficiency.
Solvents: Selection of suitable solvents for each reaction step.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the methoxy group.
Reduction: Reduction reactions could target the carbonyl group in the pyrrolone core.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the amino group or other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halides, amines, or other nucleophiles/electrophiles.
Major Products
The major products would depend on the specific reactions and conditions but could include various derivatives with modified functional groups.
Scientific Research Applications
This compound could have several applications in scientific research:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or cellular pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways: Modulating signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-(4,5-Dimethyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one: Lacks the amino and methoxyphenyl groups.
5-Amino-1,2-dihydro-3H-pyrrol-3-one: Lacks the thiazole and methoxyphenyl groups.
Uniqueness
The unique combination of functional groups in “5-amino-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-[2-(4-methoxyphenyl)ethyl]-1,2-dihydro-3H-pyrrol-3-one” may confer distinct biological activities or chemical reactivity compared to similar compounds.
For precise and detailed information, consulting specific scientific literature or databases is recommended
Properties
Molecular Formula |
C18H21N3O2S |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-[2-(4-methoxyphenyl)ethyl]-2H-pyrrol-3-ol |
InChI |
InChI=1S/C18H21N3O2S/c1-11-12(2)24-18(20-11)16-15(22)10-21(17(16)19)9-8-13-4-6-14(23-3)7-5-13/h4-7,19,22H,8-10H2,1-3H3 |
InChI Key |
YTOOHXUQGKWNNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=C(CN(C2=N)CCC3=CC=C(C=C3)OC)O)C |
Origin of Product |
United States |
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